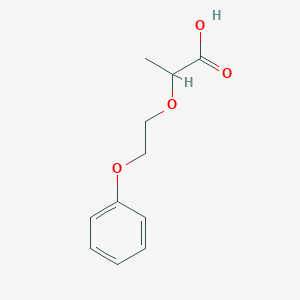

2-(2-Phenoxyethoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(2-phenoxyethoxy)propanoic acid |

InChI |

InChI=1S/C11H14O4/c1-9(11(12)13)14-7-8-15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |

InChI Key |

VYMWHOXHPAMUTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)OCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Contextualization Within Propanoic Acid Derivatives

Propanoic acid, a naturally occurring carboxylic acid, and its derivatives are fundamental building blocks in organic chemistry and have a wide range of applications. wikipedia.orgdrugbank.com These derivatives are formed by replacing the hydroxyl group of the carboxylic acid with other functional groups. msu.edu Common derivatives include esters, amides, and acid halides. msu.edu

Propanoic acid itself is a short-chain fatty acid with the chemical formula CH₃CH₂COOH. nih.gov It is produced biologically through the metabolic breakdown of fatty acids and certain amino acids. wikipedia.org In industrial applications, it serves as a preservative in animal feed and human food and as an intermediate in the production of polymers, pesticides, and pharmaceuticals. wikipedia.org

The derivatives of propanoic acid are a diverse group of compounds with various uses. For instance, esters of propanoic acid are known for their fruit-like odors and are used as solvents and artificial flavorings. wikipedia.org A notable derivative, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been investigated for its potential as a GPR34 antagonist. nih.gov Another example is the investigation of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids as dual PPARα/γ agonists. nih.gov

2-(2-Phenoxyethoxy)propanoic acid fits within this class as a propanoic acid derivative where the propanoic acid core is modified with a phenoxyethoxy group. This structural feature imparts specific chemical properties to the molecule, influencing its potential applications and areas of research.

Overview of Ether Containing Chemical Entities in Research

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). numberanalytics.comwikipedia.org This ether linkage is a key structural feature in many biologically active compounds and imparts unique physicochemical properties. numberanalytics.comlabinsights.nl

The presence of an ether group can significantly influence a molecule's polarity, solubility, and boiling point. labinsights.nl Ethers are generally less polar than alcohols but more polar than hydrocarbons, making them versatile solvents for a wide range of substances. labinsights.nl Diethyl ether, for example, is a well-known solvent and was historically used as an anesthetic. numberanalytics.com

Furthermore, ether-containing compounds have extensive applications in the pharmaceutical industry. numberanalytics.comresearchgate.net They are used as intermediates in drug synthesis and as excipients in formulations. numberanalytics.comlabinsights.nl Polyethylene glycol (PEG), a polyether, is a common excipient used as a solvent, plasticizer, and surfactant. labinsights.nl The strategic inclusion of ether groups can also improve a drug's pharmacokinetic profile. numberanalytics.com

The phenoxyethoxy moiety in 2-(2-Phenoxyethoxy)propanoic acid places it within this important class of ether-containing compounds, suggesting its potential for applications where the properties of ethers are advantageous.

Historical Perspective on the Compound S Emergence in Academic Literature

The specific compound 2-(2-Phenoxyethoxy)propanoic acid does not have a widely documented history in early chemical literature. Its emergence is more recent and is primarily associated with its availability as a research chemical.

While the parent molecule, 2-phenoxypropionic acid, has been known for a longer time and is used as an intermediate in the synthesis of herbicides and pharmaceuticals, the ethoxy-bridged derivative, this compound, appears in scientific databases and supplier catalogs more recently. researchgate.netnih.gov Research into related structures, such as 2-phenoxypropionic acid derivatives, has been ongoing, with studies exploring their synthesis and potential biological activities. researchgate.netgoogle.com

The development and study of compounds like this compound are often driven by the search for new molecules with specific functionalities, which may arise from combining known structural motifs—in this case, the propanoic acid core and the phenoxyethoxy side chain.

Current Research Landscape and Gaps Pertaining to 2 2 Phenoxyethoxy Propanoic Acid

The current research landscape for 2-(2-Phenoxyethoxy)propanoic acid itself is relatively sparse. While there is a significant body of research on the broader classes of propanoic acid derivatives and ether-containing compounds, dedicated studies focusing specifically on this compound are limited.

Recent research on related compounds provides some context for its potential areas of interest. For example, studies on other phenoxypropanoic acid derivatives have explored their use as intermediates in the synthesis of bioactive molecules. researchgate.net Research into compounds with similar structural features, such as 2-[4-(2-methoxyethyl)phenoxy]propanoic acid and 2-[2-(2-Oxo-2-phenylacetyl)phenoxy]propanoic acid, suggests that this class of compounds is of interest for various chemical and biological investigations. scbt.comnih.gov

A significant gap in the current research is the lack of comprehensive studies on the synthesis, chemical reactivity, and biological activity of this compound. While its structure suggests potential applications in areas such as materials science or as a building block in medicinal chemistry, these possibilities remain largely unexplored in published literature. Future research could focus on characterizing its physical and chemical properties, developing efficient synthetic routes, and screening for potential biological activities. The investigation of its metabolic fate and toxicological profile would also be necessary for any potential biomedical applications.

Synthetic Pathways and Chemical Handling of this compound

The synthesis of this compound is a process that hinges on the precise formation of its ether linkage and the careful introduction of its carboxylic acid group. A variety of synthetic methods are available, with the selection often guided by the accessibility of starting materials, yield expectations, and specific reaction conditions.

Advanced Analytical Methodologies for 2 2 Phenoxyethoxy Propanoic Acid Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental in confirming the molecular structure of 2-(2-Phenoxyethoxy)propanoic acid. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provides a complete picture of the atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like this compound, both 1D (¹H and ¹³C) and advanced 2D NMR techniques are employed for unambiguous structural assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected proton signals for this compound would correspond to the aromatic protons of the phenoxy group, the protons of the ethoxy bridge, the methine proton, and the methyl protons of the propanoic acid moiety. Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ether and acid portions.

2D NMR Spectroscopy: To resolve ambiguities from 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized.

COSY establishes correlations between protons that are coupled to each other, helping to map out the spin systems within the ethoxy and propanoic acid fragments.

HSQC correlates proton signals with their directly attached carbon atoms, confirming the C-H framework of the molecule.

Solid-state NMR could be used to study the compound in its crystalline or polymorphic forms, providing insights into molecular packing and conformational differences that are not observable in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds like propanoic acid and its derivatives. docbrown.infodocbrown.info

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 12.0 | 175 - 185 |

| Aromatic (C₆H₅) | 6.8 - 7.4 | 115 - 160 |

| Methoxy (-OCH-) | 4.5 - 4.8 | 70 - 80 |

| Ethoxy (-OCH₂CH₂O-) | 3.8 - 4.2 | 65 - 75 |

| Methyl (-CH₃) | 1.2 - 1.5 | 15 - 25 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₄O₄), HRMS can confirm the molecular ion peak corresponding to its exact mass.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the structural connectivity of the molecule can be confirmed. In negative ion mode, the initial event is typically the loss of a proton to form the [M-H]⁻ ion. Subsequent fragmentation of related phenoxy acids often involves the loss of CO₂ from the carboxylate anion. nih.gov

A plausible fragmentation pathway for this compound would involve:

Initial cleavage of the ether bond, leading to fragments corresponding to the phenoxyethoxy and propanoic acid moieties.

Decarboxylation (loss of CO₂) from the propanoic acid portion.

Cleavage within the ethoxy bridge.

The analysis of these fragments helps to piece together the original structure, providing conclusive evidence of its identity.

Table 2: Plausible Mass Fragments for this compound in MS/MS Analysis Fragmentation patterns are inferred from the behavior of similar carboxylic acids and ethers. chim.ludocbrown.info

| Fragment Ion (m/z) | Proposed Structure / Loss |

|---|---|

| 210 | [M]⁺ (Molecular Ion) |

| 193 | [M - OH]⁺ |

| 165 | [M - COOH]⁺ |

| 137 | [C₈H₉O₂]⁺ (Phenoxyethoxy fragment) |

| 94 | [C₆H₅OH]⁺ (Phenol) |

| 77 | [C₆H₅]⁺ (Phenyl radical cation) |

| 73 | [CH(CH₃)COOH]⁺ |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can provide information on molecular conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A very broad peak between 2500 and 3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group, broadened by hydrogen bonding. docbrown.infodocbrown.info A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. docbrown.info Bands corresponding to C-O ether stretches and aromatic C-H and C=C vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations are often strong in Raman spectra. chemicalbook.comnih.gov This technique can be particularly useful for studying the compound in aqueous solutions or in solid form.

For chiral molecules, Vibrational Circular Dichroism (VCD), a technique that measures the differential absorption of left and right circularly polarized infrared light, can be used. By comparing the experimental VCD spectrum to theoretical predictions, the absolute configuration (R or S) of an enantiomer can be determined unambiguously. nih.gov

Table 3: Key IR Absorption Bands for this compound Wavenumbers are based on characteristic values for the functional groups present. docbrown.infodocbrown.info

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | C-O Stretch | Ether and Carboxylic Acid |

Chromatographic Separation Techniques for Isomer Analysis

Chromatography is essential for separating this compound from impurities and for resolving its stereoisomers. Given its chiral center at the second carbon of the propanoic acid moiety, techniques for separating enantiomers are particularly important.

Since this compound is a chiral compound, it exists as a pair of enantiomers (R and S forms). These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. Chiral chromatography is the most effective method for their separation and for determining the enantiomeric purity of a sample. phenomenex.com

This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. nih.gov

Common types of CSPs used for separating acidic chiral compounds like phenoxypropanoic acids include:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are widely used and highly versatile.

Cyclodextrin-based CSPs: These can separate enantiomers based on inclusion complexation. nih.gov

Pirkle-type CSPs: These phases operate on a donor-acceptor interaction mechanism.

The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with an acidic modifier (like trifluoroacetic acid), is critical for achieving optimal resolution between the enantiomers. The development of a robust chiral HPLC method is crucial for quality control and for studying the properties of individual enantiomers.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier technique for detecting and quantifying trace amounts of compounds in complex matrices. nih.govscielo.br Developing an LC-MS/MS method for this compound involves optimizing several parameters for maximum sensitivity and selectivity.

Method Development Steps:

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is typically used to separate the analyte from matrix components. The mobile phase usually consists of a mixture of water and an organic solvent (like acetonitrile or methanol) with a modifier like formic acid to ensure proper ionization. nih.govmdpi.com

Ionization: Electrospray ionization (ESI) is the most common technique. For carboxylic acids, ESI in negative mode (ESI-) is generally preferred as it readily forms the deprotonated molecule [M-H]⁻.

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the [M-H]⁻ ion) is selected and fragmented. One or more specific product ions are then monitored. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference and providing low detection limits. mdpi.com

Such a validated LC-MS/MS method allows for the reliable quantification of this compound at very low concentrations, which is essential for various analytical applications.

Table 4: Typical Parameters for LC-MS/MS Method Development

| Parameter | Typical Setting/Choice |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient elution |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion | [M-H]⁻ (m/z 209.08) |

| Product Ions | Selected based on fragmentation studies (e.g., fragments from decarboxylation or ether cleavage) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography Applications

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. For a polar and non-volatile compound like this compound, direct analysis by GC is challenging. Therefore, a crucial step is the chemical modification of the analyte into a more volatile derivative before its introduction into the GC system. nih.govepa.gov This process, known as derivatization, typically involves the esterification of the carboxylic acid group.

Common derivatization agents for phenoxyalkanoic acids include diazomethane or boron trifluoride-methanol, which convert the carboxylic acid into its corresponding methyl ester. usgs.gov This transformation significantly increases the volatility of the analyte, making it suitable for GC analysis.

Once derivatized, the sample is injected into the gas chromatograph. The separation of the this compound ester from other components in the sample mixture occurs within the GC column. The choice of the stationary phase within the column is critical for achieving good resolution. For phenoxy acid herbicides, which are structurally analogous, various stationary phases have been successfully employed. nih.govusgs.gov These include non-polar phases like DC-200 silicone and more polar phases such as QF-1 silicone or those incorporating Carbowax 20M to enhance separation performance. usgs.gov

Detection of the eluted ester is typically accomplished using sensitive and selective detectors. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is often used for the analysis of chlorinated phenoxy acid herbicides. epa.govusgs.gov For non-halogenated structures like this compound, a Flame Ionization Detector (FID) offers robust and general-purpose detection of organic compounds. For unambiguous identification and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique. nih.gov GC-MS provides not only retention time data but also a mass spectrum of the analyte, which serves as a molecular fingerprint, allowing for definitive identification. nih.gov

The table below summarizes typical GC conditions that could be adapted for the analysis of derivatized this compound, based on methodologies used for related phenoxypropanoic acids. nih.govusgs.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | DC-200 silicone | QF-1 silicone + Carbowax 20M | Fused Silica Capillary |

| Carrier Gas | Nitrogen | Nitrogen | Helium |

| Injector Temp. | 250 °C | 250 °C | 260 °C |

| Column Temp. | 185-215 °C (Isothermal) | 185-215 °C (Isothermal) | Temperature Programmed |

| Detector | Electron Capture (ECD) | Microcoulometric | Mass Spectrometer (MS) |

| Derivatization | Methyl Ester | Methyl Ester | Methyl Ester |

This interactive table outlines potential Gas Chromatography (GC) parameters for the analysis of this compound, extrapolated from methods for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. The technique requires a high-quality single crystal of the compound, typically less than a millimeter in any dimension. When a focused beam of X-rays is directed at the crystal, it diffracts the beams into a specific pattern of spots. The intensities and positions of these spots are recorded and analyzed to build a three-dimensional map of the electron density within the crystal.

From this electron density map, the positions of individual atoms can be determined with very high precision. The resulting structural model reveals detailed molecular information, including bond lengths, bond angles, and torsional angles. For this compound, SC-XRD analysis would elucidate the conformation of the ethoxypropanoic acid chain, the orientation of the phenoxy group, and the geometry of the carboxylic acid moiety. Furthermore, it would reveal how the molecules pack together in the solid state, identifying key intermolecular interactions like the hydrogen-bonding patterns formed by the carboxylic acid groups, which often lead to the formation of dimers or extended chains. researchgate.net

While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that a successful SC-XRD experiment would yield.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₁H₁₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.2 Å, c = 20.1 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1085 ų |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) | 1.29 g/cm³ |

| Hydrogen Bonding Motif | Carboxylic acid dimer (R²₂(8) motif) |

This interactive table presents a hypothetical set of crystallographic data for this compound to demonstrate the outputs of a Single Crystal X-ray Diffraction analysis.

Powder X-ray Diffraction for Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Therefore, identifying and controlling polymorphism is critical in the chemical and pharmaceutical industries.

Powder X-ray Diffraction (PXRD) is the primary analytical technique used to investigate polymorphism. researchgate.net Unlike SC-XRD, PXRD is performed on a polycrystalline or powdered sample. The sample is exposed to a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The result is a diffraction pattern, which is a plot of diffracted intensity versus 2θ.

Each crystalline form of a compound produces a unique PXRD pattern, which serves as a characteristic fingerprint for that specific polymorph. researchgate.net A sample containing a mixture of polymorphs will show a pattern that is a superposition of the individual patterns of each form present.

For this compound, PXRD would be used to:

Identify the crystalline form of a bulk sample by comparing its PXRD pattern to reference patterns of known polymorphs.

Detect the presence of different polymorphs in a sample. Even small amounts of an undesired polymorphic impurity can often be detected.

Monitor for phase transformations that may occur due to changes in conditions such as temperature, humidity, or pressure.

Characterize new polymorphic forms discovered during screening studies.

The investigation of polymorphism is crucial for ensuring the consistency and quality of a crystalline solid material.

Environmental Fate and Biotransformation Studies of 2 2 Phenoxyethoxy Propanoic Acid Non Human Context

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For 2-(2-Phenoxyethoxy)propanoic acid, the key abiotic pathways are likely to be hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage in this compound could theoretically be susceptible to hydrolysis. However, ether bonds are generally stable to hydrolysis under typical environmental pH and temperature conditions.

For related phenoxyalkanoic acid herbicides, hydrolysis of the ether linkage is not considered a primary degradation pathway in the environment. nih.gov The rate of hydrolysis is often dependent on pH. nih.gov While specific kinetic data for this compound is unavailable, it is anticipated to be a slow process in the absence of catalysts.

Table 1: General Hydrolysis Potential of Functional Groups in this compound

| Functional Group | Susceptibility to Hydrolysis | Influencing Factors |

| Ether Linkage | Generally Low | pH, Temperature, Microbial Activity |

| Carboxylic Acid | Not applicable | Already hydrolyzed |

This table is based on general chemical principles and data for related compounds.

Photolysis is the decomposition of molecules by light. The aromatic ring in this compound can absorb ultraviolet (UV) radiation from sunlight, leading to its degradation. The rate of photolysis is influenced by factors such as the intensity of solar radiation and the presence of photosensitizing agents in the water.

For similar compounds like 2-phenoxyethanol (B1175444), the vapor-phase reaction with photochemically-produced hydroxyl radicals is a potential degradation route, with an estimated atmospheric half-life of about 11.8 hours. nih.gov In aqueous environments, direct photolysis of phenoxy acids can occur, though it may be less efficient without sensitizers. nih.gov Indirect photolysis, mediated by substances like dissolved organic matter, can generate reactive oxygen species that contribute to degradation. nih.gov

Potential photolysis products could arise from the cleavage of the ether bond or modification of the phenyl ring, leading to the formation of phenols and other smaller organic molecules. When heated to decomposition, related compounds like 2-phenoxyethanol emit acrid smoke and irritating fumes. nih.gov

Oxidation and reduction reactions in the environment can also contribute to the degradation of this compound. Oxidation processes, often mediated by hydroxyl radicals, can occur in the atmosphere and in sunlit surface waters. These reactive species can attack the aromatic ring and the aliphatic chain of the molecule.

Reduction processes are more likely to occur in anaerobic environments, such as deep sediments or anoxic water zones. However, given the oxidized nature of the ether and carboxylic acid functional groups, reductive degradation is likely to be a less significant pathway compared to oxidation.

Biotic Degradation in Environmental Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is often the most significant pathway for the removal of xenobiotic compounds from the environment. nih.goveolss.net

The biodegradation of phenoxyalkanoic acids is well-documented, particularly for herbicides like 2,4-D. researchgate.net Microorganisms have evolved enzymatic machinery to utilize these compounds as sources of carbon and energy. nih.gov The degradation typically begins with the cleavage of the ether linkage or the modification of the side chain.

For this compound, a plausible initial step would be the enzymatic cleavage of the ether bond, potentially leading to the formation of 2-phenoxyethanol and lactic acid. 2-Phenoxyethanol itself is known to be biodegradable. nih.gov Another possibility is the degradation of the propanoic acid side chain via β-oxidation.

Studies on other chiral phenoxyalkanoic acids have shown that microorganisms can exhibit enantioselective degradation, where one stereoisomer is degraded faster than the other. oup.com For instance, with (RS)-2-phenoxypropanoic acid, the (R)-enantiomer was observed to be degraded before the (S)-enantiomer in incubations with activated sludge. oup.com

Table 2: Potential Microbial Degradation Metabolites of this compound

| Potential Metabolite | Precursor Functional Group |

| 2-Phenoxyethanol | Ether linkage cleavage |

| Lactic Acid | Ether linkage cleavage |

| Phenol | Cleavage of phenoxy group |

| Catechol | Hydroxylation of phenol |

This table presents hypothetical metabolites based on known degradation pathways of similar compounds.

The degradation of complex xenobiotics often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. mdpi.com While specific consortia for this compound have not been identified, bacteria from genera such as Pseudomonas, Alcaligenes, and Rhodococcus are known to degrade related phenoxy acids and ethers. nih.gov

For example, a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis has been shown to degrade the herbicide mecoprop (B166265) [2-(2-methyl-4-chlorophenoxy)propionic acid]. Some microorganisms are capable of utilizing xenobiotics as their sole source of carbon and energy. mdpi.com The efficiency of biodegradation is influenced by environmental factors like temperature, pH, and the availability of nutrients. nih.gov

Enzymatic Biotransformations in Soil and Water Systems

The primary mechanism for the breakdown of phenoxyalkanoic acid herbicides in the environment is microbial degradation. nih.gov Soil and water microorganisms possess a diverse array of enzymes capable of transforming these compounds. The biotransformation of phenoxyalkanoic acids is a critical process that influences their persistence and potential for environmental impact.

The degradation of these compounds in soil and water is primarily carried out by bacteria. nih.gov Several bacterial strains have been identified that can utilize phenoxyalkanoic acids as a source of carbon and energy. For instance, Cupriavidus oxalaticus strain X32 has shown the ability to degrade phenoxyalkanoic acids, even in alkaline conditions. acs.orgnih.gov The enzymatic pathways often involve the cleavage of the ether bond, followed by the degradation of the aromatic ring. The rate of this biotransformation can be influenced by environmental factors such as pH, temperature, and the presence of other organic matter.

Environmental Distribution and Persistence Modeling

Adsorption and Desorption Characteristics in Soil

The adsorption and desorption behavior of phenoxyalkanoic acids in soil is a key factor in their mobility and bioavailability. These compounds are typically weak acids and their adsorption is influenced by soil pH and organic matter content. At typical environmental pH levels, these acids exist predominantly in their anionic form.

Adsorption of phenoxyalkanoic acid anions is primarily to soil organic matter and through water-bridging mechanisms with metal cations like iron. nih.gov A review of several phenoxyalkanoic acid herbicides found that their adsorption decreases in the order of 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P. nih.gov The adsorption of these anions is inversely correlated with their lipophilicity. nih.gov For the structurally related compound 2-(3-chlorophenoxy)propionic acid, the estimated organic carbon-water (B12546825) partition coefficient (Koc) is 88, suggesting high mobility in soil. nih.gov

Table 1: Adsorption Characteristics of Selected Phenoxyalkanoic Acids

| Compound | Adsorption Ranking | Primary Adsorption Mechanism |

| 2,4-DB | Highest | Adsorption to organic matter |

| 2,4-D | High | Adsorption to organic matter |

| MCPA | Moderate | Adsorption to organic matter |

| Dichlorprop-P | Lower | Adsorption to organic matter |

| Mecoprop-P | Lowest | Adsorption to organic matter |

This table is based on a review of several phenoxyalkanoic acid herbicides and indicates the relative adsorption behavior. nih.gov

Volatilization and Leaching Potential

The tendency of a chemical to volatilize from soil and water surfaces and to leach through the soil profile into groundwater is critical to its environmental fate. For phenoxyalkanoic acids, volatilization is generally not considered a significant dissipation pathway, especially for their salt forms. researchgate.net

Due to their relatively high water solubility and moderate to low adsorption to soil, phenoxyalkanoic acids have the potential to be mobile in soil and leach into groundwater. who.int However, the extent of leaching is also dependent on the rate of their biodegradation. nih.gov Compounds with shorter half-lives in soil are less likely to reach groundwater, even if they are mobile. sigmaaldrich.com The Groundwater Ubiquity Score (GUS), which is calculated based on a compound's half-life and Koc value, can be used to estimate its leaching potential. While specific data for this compound is unavailable, the general properties of phenoxyalkanoic acids suggest a potential for leaching that is mitigated by their biodegradation.

Environmental Half-Life Determinations (non-toxicological)

The environmental half-life of a compound is a measure of its persistence in a particular environmental compartment. For phenoxyalkanoic acids, the half-life in soil and water is largely determined by the rate of microbial degradation.

The degradation half-lives of chlorophenoxy herbicides like mecoprop in the environment are generally in the order of several days. who.int For 2,4-D, a widely studied phenoxyacetic acid, the aerobic soil half-life can be as short as a few days to a few weeks, depending on soil conditions. researchgate.nettaylorfrancis.com In aquatic environments, the half-life of phenoxyalkanoic acids is also influenced by microbial activity, with degradation being faster under aerobic conditions compared to anaerobic conditions. researchgate.netwho.int It is expected that this compound would exhibit a similar persistence profile, with its degradation being dependent on the presence of adapted microbial populations.

Table 2: Estimated Environmental Half-Lives of Related Phenoxyalkanoic Acids

| Compound | Environmental Compartment | Half-Life | Conditions |

| Mecoprop | Environment | Several days | General |

| 2,4-D | Aerobic Soil | A few days to a few weeks | Dependent on soil properties |

| 2,4-D | Aerobic Aquatic | ~15 days | - |

| 2,4-D | Anaerobic Aquatic | 41 to 333 days | - |

This table provides a range of reported half-lives for related phenoxyalkanoic acids to estimate the persistence of this compound. researchgate.netwho.int

Uptake and Metabolism in Non-Mammalian Biological Systems (e.g., plants, microorganisms)

The interaction of this compound with non-mammalian organisms, particularly plants and microorganisms, is a key aspect of its environmental behavior. These interactions can lead to the removal of the compound from the environment and its transformation into other substances.

Microorganisms, as previously discussed, play a central role in the degradation of phenoxyalkanoic acids in soil and water. nih.gov Plants can also take up and metabolize these compounds. The uptake of herbicides by plants is influenced by the compound's physicochemical properties and the plant species. Generally, more water-soluble compounds are more readily taken up by the roots and translocated within the plant.

Phytoremediation Potential

Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants. For organic pollutants like herbicides, phytoremediation can occur through several mechanisms, including phytoextraction (uptake and accumulation), phytodegradation (breakdown within the plant), and rhizodegradation (degradation in the root zone by associated microbes).

While specific studies on the phytoremediation of this compound are not available, research on other phenoxyalkanoic acids suggests that this is a potential remediation strategy. Plants can enhance the degradation of herbicides in the rhizosphere, the soil region directly influenced by root secretions. acs.org The potential for a specific plant to be used for phytoremediation depends on its ability to tolerate the compound and its effectiveness in either taking it up or stimulating its degradation in the soil. Given the biodegradability of phenoxyalkanoic acids, rhizodegradation is likely to be a significant mechanism in their phytoremediation.

Bioconcentration in Aquatic Organisms (non-toxicological, mechanistic)

The bioconcentration of a chemical substance refers to its accumulation in an aquatic organism from the surrounding water. This process is a key consideration in assessing the environmental fate of a compound, as substances that bioconcentrate can be transferred through the food web. The potential for a chemical to bioconcentrate is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state.

Despite a thorough review of publicly available scientific literature, no specific studies on the bioconcentration of this compound in aquatic organisms were identified. Consequently, experimental or modeled data regarding its bioconcentration factor (BCF) in fish or other aquatic species are not available.

The potential for a substance to bioconcentrate is often related to its physicochemical properties, such as its octanol-water partition coefficient (Kow), which is a measure of its lipophilicity. Highly lipophilic substances tend to have a greater potential for bioconcentration as they are more readily partitioned into the fatty tissues of organisms. However, without experimental data, the actual bioconcentration of this compound remains uncharacterized.

Factors that can influence the bioconcentration of a substance in a real-world aquatic environment include:

Metabolism: Organisms may metabolize the compound, leading to a lower-than-expected BCF.

Water Chemistry: pH, temperature, and the presence of dissolved organic matter can affect the bioavailability of the chemical.

Species-Specific Differences: Different aquatic organisms have varying abilities to absorb, distribute, metabolize, and excrete chemical substances.

Given the absence of data, the bioconcentration potential of this compound in aquatic ecosystems cannot be definitively assessed at this time. Future research would be necessary to determine its BCF and understand the mechanisms governing its potential uptake and accumulation in aquatic life.

Emerging Research Frontiers of this compound

While the specific compound this compound is not extensively documented in publicly available scientific literature, its structural motifs—a phenoxy group, an ether linkage, and a propanoic acid moiety—are present in a wide array of molecules studied across various scientific disciplines. Based on the applications of analogous structures, the emerging research areas and future perspectives for this compound can be extrapolated. This article explores the potential novel applications of this compound in organic chemistry, material science, and chemical biology, as well as its prospective role in interdisciplinary research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Phenoxyethoxy)propanoic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling phenoxyethanol derivatives with propanoic acid precursors. Key steps include ether bond formation and carboxyl group protection/deprotection. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (controlled between 40–80°C), and catalysts (e.g., p-toluenesulfonic acid) significantly impact yield . For example, highlights that proprietary reaction conditions are often critical but not publicly disclosed, necessitating iterative optimization via Design of Experiments (DoE) approaches.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ether and carboxylic acid functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve stereochemical ambiguities. Infrared (IR) spectroscopy identifies carboxyl C=O stretching (~1700 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹). Chromatographic methods (HPLC, GC-MS) assess purity, with mobile phase selection (e.g., acetonitrile/water) tailored to compound polarity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for ventilation, nitrile gloves, and Tyvek® suits to prevent dermal absorption . Spill management requires inert absorbents (e.g., vermiculite) and HEPA-filter vacuums to avoid dust dispersion . Regular monitoring of airborne concentrations via gas chromatography is advised, as no occupational exposure limits are established .

Advanced Research Questions

Q. How does the ethoxy-phenoxy substitution pattern influence the compound’s reactivity and biological interactions?

- Methodological Answer : The ethoxy group enhances lipophilicity, potentially increasing membrane permeability. Comparative studies with analogs (e.g., 2-phenoxypropanoic acid) using molecular docking can reveal binding affinities to enzymes like cyclooxygenase (COX). suggests substituent position (ortho vs. para) on the phenyl ring alters steric and electronic effects, which can be quantified via Hammett constants or computational modeling (DFT) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, pH, or serum content). Standardize protocols using ISO-certified cell lines (e.g., HEK-293) and include positive controls (e.g., aspirin for COX inhibition). Dose-response curves and time-course studies clarify concentration-dependent effects. Meta-analyses of published data, adjusting for covariates (e.g., solvent used), can identify confounding factors .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies using accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring reveal hydrolysis susceptibility. Buffered solutions (pH 2–9) assess carboxylate anion formation, which may enhance solubility but reduce shelf life. notes that ethoxy groups in similar compounds resist hydrolysis at neutral pH but degrade under acidic/basic conditions, suggesting storage in inert solvents (e.g., DMSO) at 4°C .

Q. What scalable synthesis strategies balance yield and environmental impact for research-scale production?

- Methodological Answer : Continuous flow chemistry reduces waste and improves heat transfer compared to batch processes. Green solvents (e.g., ethanol/water mixtures) replace dichloromethane. Catalytic methods (e.g., enzyme-mediated coupling) minimize heavy metal use. emphasizes that proprietary industrial methods often prioritize atom economy, but academic labs can adapt microwave-assisted synthesis for rapid optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.